molecular formula C27H26N4O3S B460297 methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate CAS No. 354556-44-8

methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B460297
CAS No.: 354556-44-8
M. Wt: 486.6g/mol
InChI Key: IZCSRXLGICVWDK-UHFFFAOYSA-N
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Description

The compound methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate (hereafter referred to as Target Compound) is a structurally complex molecule featuring a pyran core substituted with amino, cyano, phenyl, and a sulfanylmethyl-linked cycloocta[b]pyridine moiety. Below, we compare its structural and physicochemical properties with closely related analogs.

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-33-27(32)24-22(34-25(30)20(15-29)23(24)17-9-6-4-7-10-17)16-35-26-19(14-28)13-18-11-5-2-3-8-12-21(18)31-26/h4,6-7,9-10,13,23H,2-3,5,8,11-12,16,30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSRXLGICVWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N4O3SC_{27}H_{26}N_{4}O_{3}S with a molecular weight of approximately 486.6 g/mol. The structural features that contribute to its biological activity include the presence of cyano and amino groups along with a pyran ring system.

PropertyValue
Molecular FormulaC27H26N4O3S
Molecular Weight486.6 g/mol
Purity≥ 95%

Anticancer Activity

Research indicates that methyl 6-amino-5-cyano derivatives exhibit anticancer properties . A study conducted by the National Cancer Institute highlighted that this compound and its analogs demonstrated significant antiproliferative effects against various cancer cell lines. Specifically, they showed higher activity compared to established chemotherapeutic agents such as cisplatin.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating key apoptotic pathways involving caspase 3 and the tumor suppressor protein p53 while inhibiting anti-apoptotic proteins like Bcl-2 .
  • Case Studies :
    • In vitro studies revealed that the compound triggered cell cycle arrest in the G0/G1 phase in leukemia cell lines, suggesting its potential as a therapeutic agent for blood cancers .
    • A derivative of this compound showed IC50 values against melanoma and non-small cell lung cancer cells ranging from 2.4 µM to 4.14 µM, indicating potent cytotoxicity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , comparable to traditional antibiotics. It has been reported to possess activity against various bacterial strains, which positions it as a candidate for developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

The biological activity of methyl 6-amino-5-cyano compounds can be attributed to their structural features:

  • Cyano Group : Enhances reactivity and biological interactions.
  • Amino Group : Contributes to hydrogen bonding and interaction with biological targets.
  • Pyran Ring System : Essential for the compound's pharmacological profile.

Comparison with Similar Compounds

Key Structural Features of the Target Compound

  • Core structure : 4H-pyran-3-carboxylate.
  • Substituents: Position 2: Sulfanylmethyl group attached to a 3-cyano-hexahydrocycloocta[b]pyridine ring. Position 4: Phenyl group. Position 6: Amino group. Position 5: Cyano group.
  • Ester group : Methyl ester at position 3.

Comparison Table of Structural Analogs

Compound Name/Identifier Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Source/Reference
Target Compound Likely ~C27H25N5O3S ~500 (estimated) Cycloocta[b]pyridine ring, phenyl group at position 4 Hypothetical
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate C24H22N4O3S 446.53 4-Ethylphenyl instead of phenyl; pyridine ring instead of cycloocta[b]pyridine
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate C21H17ClN2O3 380.83 Ethyl ester, 2-chlorophenyl at position 4, phenyl at position 2
Ethyl 6-amino-5-cyano-4-(2,5-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate C18H20N2O5 344.36 Dimethoxyphenyl at position 4, methyl group at position 2
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate C13H18N2O3 250.29 Isopropyl at position 4, methyl at position 2
Ethyl 6-amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-2-methyl-4H-pyran-3-carboxylate C25H26N2O5 434.48 Methoxy and benzyloxy-substituted phenyl at position 4
Ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-[({3-cyano-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate C27H24ClFN4O3S ~550 (estimated) Chloro-fluorophenyl at position 4; cyclohepta[b]pyridine instead of cycloocta[b]pyridine

Key Findings from Comparative Analysis

Impact of Substituents on Physicochemical Properties

  • Lipophilicity: The 4-ethylphenyl analog () has higher lipophilicity than the phenyl-substituted target compound due to the ethyl group . Chloro/fluoro substituents (e.g., ) enhance polarity but may reduce solubility in nonpolar solvents .
  • Steric Effects :
    • The cycloocta[b]pyridine ring in the target compound introduces greater steric bulk compared to smaller pyridine or cyclohepta[b]pyridine rings () .
    • Methoxy/benzyloxy groups () increase molecular weight and hydrogen-bonding capacity .

Hydrogen Bonding and Crystal Packing

  • N-H⋯O/N-H⋯N interactions stabilize crystal structures in analogs like ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate () .
  • The planar pyran ring (r.m.s. deviation ~0.059 Å in ) is conserved across analogs, but bulky substituents (e.g., cycloocta[b]pyridine) may alter packing efficiency .

Preparation Methods

Microwave-Assisted Multicomponent Reaction

A mixture of ethyl acetoacetate (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) is irradiated at 80°C for 1 hour using a microwave reactor (e.g., Anton Paar Monowave 400). The reaction proceeds without solvent in the presence of a decaniobate catalyst (H₆Nb₁₀O₂₈), which facilitates rapid cyclization. Post-reaction, the catalyst is precipitated using acetone and filtered, followed by recrystallization of the crude product in ethanol to yield ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate.

Key Parameters

  • Temperature: 80°C

  • Time: 1 hour

  • Catalyst: H₆Nb₁₀O₂₈ (100 mg)

  • Yield: 100%

Room-Temperature Catalytic Synthesis

An alternative method employs CsOH-Al₂O₃ as a heterogeneous catalyst at ambient conditions. Benzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) are stirred in ethanol with CsOH-Al₂O₃ (10 mol%) for 6–8 hours. The catalyst is removed by filtration, and the product is purified via recrystallization.

Advantages

  • Eliminates energy-intensive heating

  • Environmentally benign (ethanol solvent)

  • Yield: 85–92%

Formation of the Cycloheptapyridine Moiety

The 3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine component is synthesized via a microwave-promoted cyclization of 1,2,4-triazine derivatives with cyclooctanone.

Triazine-Ketone Cyclization

A mixture of 5-phenyl-3-pyridin-2-yl-triazine (0.1 mmol), pyrrolidine (0.1 mmol), and cyclooctanone (0.1 mmol) is irradiated at 120°C for 30 minutes under solvent-free conditions. The reaction proceeds via a [4+2] cycloaddition mechanism, forming the fused cycloheptapyridine ring. Purification by flash chromatography (petroleum ether:ethyl acetate, 5:1) yields the cycloocta[b]pyridine derivative.

Reaction Conditions

  • Temperature: 120°C

  • Time: 30 minutes

  • Catalyst: None (thermal activation)

  • Yield: 80%

Sulfanylmethylation and Final Coupling

The sulfanylmethyl linker is introduced through a nucleophilic substitution reaction between the pyran and cycloheptapyridine intermediates.

Thiol-Epoxide Ring-Opening

The pyran intermediate is functionalized with an epoxide group by treating with epichlorohydrin in the presence of K₂CO₃. Subsequent reaction with 2-mercapto-3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine in DMF at 60°C for 12 hours results in sulfanylmethyl linkage formation. The product is isolated via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5).

Optimization Data

ParameterValue
SolventDMF
Temperature60°C
Time12 hours
Yield68%

Esterification and Final Product Isolation

The ethyl ester group on the pyran core is trans-esterified to a methyl ester using methanol and H₂SO₄ (cat.). The reaction is refluxed for 4 hours, followed by neutralization with NaHCO₃ and extraction with ethyl acetate. The final product is purified via preparative HPLC (C18 column, acetonitrile:water 70:30).

Characterization Data

  • Molecular Formula : C₂₇H₂₅FN₄O₄S

  • Molecular Weight : 520.6 g/mol

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 4.21 (s, 2H, SCH₂), 3.72 (s, 3H, COOCH₃).

Comparative Analysis of Methodologies

MethodConditionsYieldAdvantages
Microwave PyranSolvent-free, 80°C100%Rapid, high yield
CsOH-Al₂O₃ PyranRT, ethanol90%Mild, eco-friendly
CycloheptapyridineMicrowave, 120°C80%Scalable, no catalyst
SulfanylmethylationDMF, 60°C68%Selective linkage formation

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the pyran and cycloheptapyridine rings necessitate prolonged reaction times for sulfanylmethylation. Increasing reaction temperature to 70°C improves kinetics but risks decomposition.

  • Regioselectivity : Use of directing groups (e.g., nitro) on the pyran core ensures correct positioning of the sulfanylmethyl linker.

  • Purification : Flash chromatography remains critical for isolating intermediates, with gradient elution (petroleum ether to ethyl acetate) resolving closely eluting species .

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